molecular formula C11H20O4 B1472862 4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid CAS No. 1601118-72-2

4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid

Cat. No. B1472862
CAS RN: 1601118-72-2
M. Wt: 216.27 g/mol
InChI Key: PNJLKSRAMNSWAC-UHFFFAOYSA-N
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Description

“4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid” is a chemical compound that is used as a pharmaceutical intermediate . It exhibits immense potential in drug discovery, organic synthesis, and material science due to its unique structural properties and functional groups.


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its IUPAC name and InChI code: 1S/C11H20O4/c1-8(14-2)7-15-10-5-3-9(4-6-10)11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and is used in various chemical databases.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 216.28 . It is slightly soluble in water .

Scientific Research Applications

Stereochemical Reactions

Stereochemical outcomes of reactions involving cyclohexane derivatives have been extensively studied. For instance, the bromination of cyclohexene-1-carboxylic acid and subsequent reactions demonstrate how halogens preferentially attack double bonds anti to carboxyl groups, leading to stereochemically specific products (Bellucci, Marioni, & Marsili, 1972). Such reactions are essential for understanding the manipulation of cyclohexane rings in synthetic chemistry, potentially applicable to derivatives like "4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid".

Radical Chain Addition and Cyclisation

The efficiency of cyclohexa-2,5-diene-1-carboxylic acids in mediating alkyl radical chain addition and cyclisation processes was explored, showing success in reductive alkylations and cyclisations (Baguley & Walton, 1998). This research underscores the potential for constructing complex cyclic structures from simpler cyclohexane-based precursors, which could be relevant for synthesizing bioactive molecules or intermediates.

Biocatalytic Desymmetrization

The desymmetrization of cyclohexene derivatives to create biologically active intermediates showcases the use of enzymes for selective transformations. A study on the desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate by recombinant pig liver esterase highlights the potential for achieving high enantioselectivity and efficiency in the synthesis of complex organic molecules (Meissner et al., 2018). This approach could be applicable to the selective modification of "this compound" derivatives.

Crosslinking Reactions

The study of crosslinking kinetics between cycloaliphatic epoxides and functionalized acrylic copolymers offers insights into the development of materials with tailored properties. Such reactions are fundamental for applications in polymer science and engineering, where the functionalization of cyclohexane derivatives can play a crucial role (Wu & Soucek, 1998).

Conformational Studies

Conformational analysis of cyclohexane nucleosides revealed the lack of antiviral activity, attributed to their specific molecular conformations (Maurinsh et al., 1997). Understanding the conformational preferences of cyclohexane derivatives is crucial for designing molecules with desired biological activities.

Safety and Hazards

“4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-(2-methoxypropoxy)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-8(14-2)7-15-10-5-3-9(4-6-10)11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJLKSRAMNSWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1CCC(CC1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid
Reactant of Route 2
4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid
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4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid
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4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid
Reactant of Route 5
4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid

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